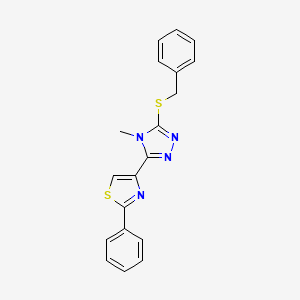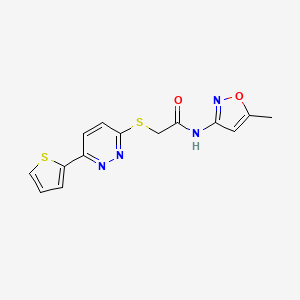![molecular formula C13H10ClF3N4O B2632952 N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide CAS No. 2396580-30-4](/img/structure/B2632952.png)
N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H10ClF3N4O and its molecular weight is 330.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Role in Central Nervous System Drug Development
Research has identified structurally related compounds as potential central nervous system (CNS) drugs. For instance, a structurally similar compound demonstrated inhibitory activity against Glycine Transporter 1 (GlyT1), showing promise for CNS drug development (Yamamoto et al., 2016).
2. Utility in Heterocyclic Synthesis
Compounds with similar structural features have been used in synthesizing diverse pyrazole, pyridine, and pyrimidine derivatives. These derivatives have potential applications in various fields including medicinal chemistry (Fadda et al., 2012).
3. Synthesis and Crystal Structure Studies
Studies have been conducted on the synthesis and crystal structure of related pyrazole derivatives. These studies contribute to the understanding of the structural properties of similar compounds, which is crucial in drug design (Shen et al., 2012).
4. Antibacterial and Antitumor Properties
Research has also been done on similar compounds to evaluate their antibacterial and antitumor properties. This indicates potential applications in developing new treatments for bacterial infections and cancer (Hamama et al., 2012).
5. Development of Bioactive Pyrazoles
The pyrazole moiety, present in structurally related compounds, is frequently used in synthesizing bioactive molecules. These synthesized molecules have diverse applications, including as active pharmaceutical ingredients (Harb et al., 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is suggested that it might involve strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .
Propiedades
IUPAC Name |
N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c1-2-12(22)20-9-5-19-21(6-9)7-11-10(14)3-8(4-18-11)13(15,16)17/h2-6H,1,7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOKBGHRCOUOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(N=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632869.png)
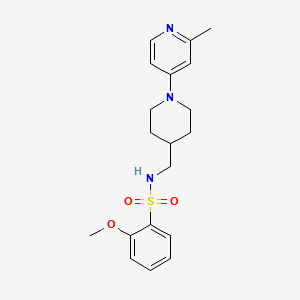
![Tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)
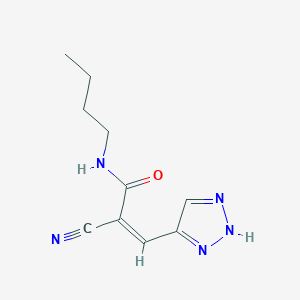
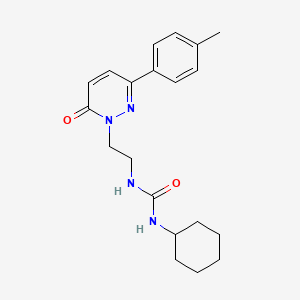


![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)
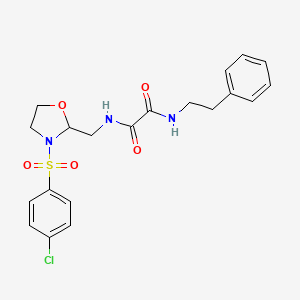
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)
